
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of appropriate phosphine precursors with nitrogen-containing compounds under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the diazaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphinanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins and enzymes, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di(butan-2-yl)-2-isothiocyanato-5-(phenylmethyl)benzene
- 1,3-Di(butan-2-yl)benzene
- 1,3-Di(butan-2-yl)urea
Comparison
Compared to these similar compounds, 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane stands out due to its unique diazaphosphinane ring structure and the presence of both ethoxy and butan-2-yl groups
Eigenschaften
CAS-Nummer |
92933-29-4 |
|---|---|
Molekularformel |
C13H29N2OP |
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
1,3-di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C13H29N2OP/c1-6-12(4)14-10-9-11-15(13(5)7-2)17(14)16-8-3/h12-13H,6-11H2,1-5H3 |
InChI-Schlüssel |
BDVLUERCGKETBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCCN(P1OCC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


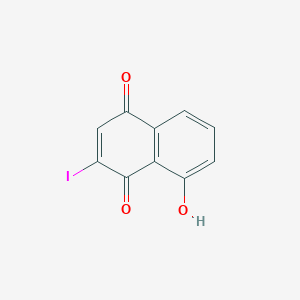
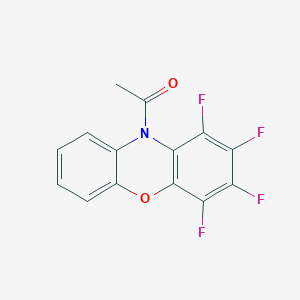
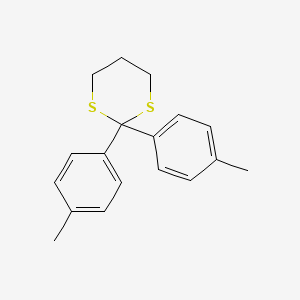

![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
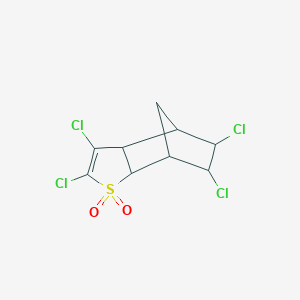
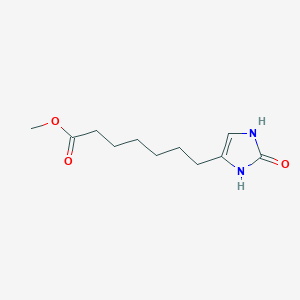
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)

